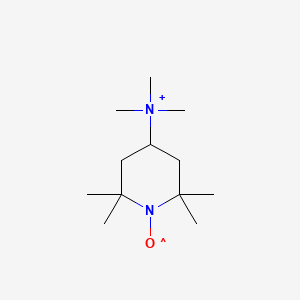

![molecular formula C8H8S2 B1223736 3,4-Dimethylthieno[2,3-b]thiophene CAS No. 175202-58-1](/img/structure/B1223736.png)

3,4-Dimethylthieno[2,3-b]thiophene

Overview

Description

3,4-Dimethylthieno[2,3-b]thiophene is a chemical compound with the molecular formula C8H8S2 . It is a solid with a white to light yellow color . It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

Synthesis Analysis

A facile and convenient synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety via versatile, readily accessible diethyl 3,4-dimethylthieno-[2,3-b]thiophene-2,5-dicarboxylate (1) is described .Molecular Structure Analysis

The molecular conformation of 3,4-Dimethylthieno[2,3-b]thiophene is stabilized by intramolecular C-HO hydrogen bonds, while the crystal packing is stabilized by C-HO, C-H and - stacking interactions, which lead to supramolecular layers in the ab plane .Chemical Reactions Analysis

Three new alkaline earth metal–organic frameworks (MOFs), namely [Mg2 (DMTDC)2 (DMF)3 (H2O)2]·2DMF·2H2O (1), [Ca (DMTDC) (DMF)] (2) and [Sr (DMTDC) (DMF)] (3), have been synthesized under solvothermal conditions by using a thiophene-functionalized dicarboxylate ligand, 3,4-dimethylthieno [2,3-b]thiophene-2,5-dicarboxylic acid (H2DMTDC) .Physical And Chemical Properties Analysis

3,4-Dimethylthieno[2,3-b]thiophene has a density of 1.2±0.1 g/cm3, a boiling point of 272.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 86.4±12.2 °C .Scientific Research Applications

Synthesis of Novel Bis-[1,3,4]thiadiazole and Bis-thiazole Derivatives

The compound 3,4-Dimethylthieno[2,3-b]thiophene has been used in the synthesis of some novel bis-[1,3,4-thiadiazole] and bis-thiazole derivatives . These derivatives have shown promising results in antimicrobial evaluation .

Antimicrobial Studies

3,4-Dimethylthieno[2,3-b]thiophene has been used in antimicrobial studies. The synthesized products from this compound have shown promising results in antimicrobial evaluation .

Development of Biologically Active Compounds

Thiophene-based analogs, including 3,4-Dimethylthieno[2,3-b]thiophene, have been developed for different purposes in the pharmaceutical field . They have been tested as potential class of biologically active compounds .

Antitumor Applications

Thienothiophene derivatives, including 3,4-Dimethylthieno[2,3-b]thiophene, have been tested as potential antitumor drugs .

Antiviral Applications

Thienothiophene derivatives, including 3,4-Dimethylthieno[2,3-b]thiophene, have been tested as potential antiviral drugs .

Antibiotic Applications

Thienothiophene derivatives, including 3,4-Dimethylthieno[2,3-b]thiophene, have been tested as potential antibiotic drugs .

Antiglaucoma Applications

Thienothiophene derivatives, including 3,4-Dimethylthieno[2,3-b]thiophene, have been tested as potential antiglaucoma drugs .

Inhibitors of Platelet Aggregation

Thienothiophene derivatives, including 3,4-Dimethylthieno[2,3-b]thiophene, have been tested as potential inhibitors of platelet aggregation .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3,4-dimethylthieno[2,3-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRGJNXSXWLXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C(=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384851 | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylthieno[2,3-b]thiophene | |

CAS RN |

175202-58-1 | |

| Record name | 3,4-Dimethylthieno[2,3-b]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylthieno[2,3-b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethylthieno[2,3-b]thiophene?

A1: 3,4-Dimethylthieno[2,3-b]thiophene has a molecular formula of C8H8S2 and a molecular weight of 168.28 g/mol. []

Q2: Is there any spectroscopic data available for 3,4-Dimethylthieno[2,3-b]thiophene?

A2: Yes, 1H NMR data for various derivatives of 3,4-Dimethylthieno[2,3-b]thiophene are available. For example, in the synthesis of dithia-bridged cyclophanes, the 1H NMR spectrum helps identify characteristic peaks, including those from the methyl groups, bridge methylene protons, and aromatic protons. []

Q3: What is known about the stability of 3,4-Dimethylthieno[2,3-b]thiophene derivatives?

A3: Research suggests that incorporating 3,4-Dimethylthieno[2,3-b]thiophene into metal-organic frameworks (MOFs) results in materials with good thermal stability. For instance, lanthanide-based MOFs containing this moiety remained stable up to temperatures exceeding 300°C. []

Q4: What are some applications of 3,4-Dimethylthieno[2,3-b]thiophene derivatives?

A4: Derivatives of 3,4-Dimethylthieno[2,3-b]thiophene have been explored for various applications, including:

- Luminescent sensors: Metal-organic frameworks incorporating 3,4-Dimethylthieno[2,3-b]thiophene demonstrate potential as fluorescent sensors for detecting specific metal ions, such as Fe3+, in solution. [, ]

- Proton conductors: Lanthanide-based MOFs containing this group exhibited high proton conductivity, highlighting their potential in electrochemical devices. []

- Antimicrobial agents: Several synthesized thieno[2,3-b]thiophene derivatives, including those with the 3,4-dimethyl substitution, showed promising in vitro antimicrobial activity against various bacterial and fungal strains. [, ]

Q5: How does the structure of 3,4-Dimethylthieno[2,3-b]thiophene contribute to its properties?

A5: The planar structure and electron-rich nature of the thieno[2,3-b]thiophene core, combined with the methyl substituents in 3,4-Dimethylthieno[2,3-b]thiophene, contribute to its unique properties. These include:

- Strong π-π interactions: These interactions are crucial for the formation of well-ordered supramolecular structures, such as those observed in some MOFs. []

- Luminescent properties: The conjugated system within the thieno[2,3-b]thiophene unit facilitates electron delocalization, contributing to its luminescent behavior. []

- Coordination ability: The sulfur atoms in the thieno[2,3-b]thiophene ring can act as Lewis acid sites, enabling coordination with metal ions to form metal-organic frameworks. [, ]

Q6: What are the advantages of using 3,4-Dimethylthieno[2,3-b]thiophene as a building block in materials?

A6: The use of 3,4-Dimethylthieno[2,3-b]thiophene as a building block in material science offers several advantages:

- Structural versatility: It can be easily functionalized and incorporated into various molecular architectures, leading to diverse material properties. [, ]

- Tunable properties: The electronic and optical properties can be finely tuned by modifying the substituents on the thienothiophene core, allowing for tailored material design. []

- Potential for scalability: Synthetic routes to 3,4-Dimethylthieno[2,3-b]thiophene and its derivatives are well-established, making it a viable option for large-scale production. []

Q7: What are some future research directions for 3,4-Dimethylthieno[2,3-b]thiophene and its derivatives?

A7: Future research could explore:

- In-depth structure-property relationships: Further investigation is needed to fully understand how specific structural modifications of 3,4-Dimethylthieno[2,3-b]thiophene affect the properties of the resulting materials. [, ]

- Optimization for specific applications: Tailoring the properties of 3,4-Dimethylthieno[2,3-b]thiophene-based materials for specific applications, such as targeted drug delivery, optoelectronics, and catalysis, holds significant promise. [, , ]

- Biocompatibility and toxicity studies: Evaluating the biocompatibility and potential toxicity of 3,4-Dimethylthieno[2,3-b]thiophene derivatives is crucial for their safe implementation in biological applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-thieno[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1223657.png)

![[2-[1-(Dimethylamino)ethyl]phenyl]-phenylmethanol](/img/structure/B1223658.png)

![3-[(1-Phenyl-5-tetrazolyl)thio]-2-oxolanone](/img/structure/B1223659.png)

![1-(3-Chlorophenyl)-3-[[1-[(2,5-dimethoxyphenyl)methyl]-4-piperidinyl]methyl]urea](/img/structure/B1223660.png)

![2-Thiophenecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1223661.png)

![3-(4-Methylphenyl)sulfonyl-1-(3-oxolanylmethyl)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1223662.png)

![2-(4-Chloro-2-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1223669.png)

![6-(2,3-Dihydroindol-1-ylmethyl)-3-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B1223670.png)

![4-methoxy-N-[4-[[(1-oxopropylamino)-sulfanylidenemethyl]amino]phenyl]benzamide](/img/structure/B1223672.png)

![3,5-dimethyl-N-[2-(methylthio)phenyl]-4-isoxazolecarboxamide](/img/structure/B1223673.png)

![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1223675.png)